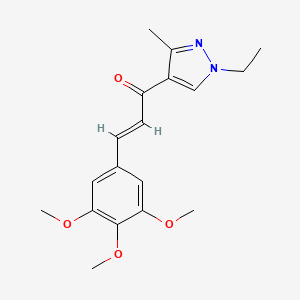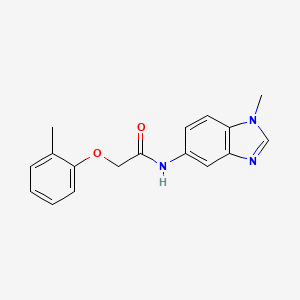![molecular formula C16H23NO3 B5420858 4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5420858.png)
4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-diisopropylphenyl)amino]-4-oxobutanoic acid, commonly known as DIP-K, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DIP-K is complex and varies depending on its application. In the case of metal ion detection, DIP-K acts as a chelating agent, forming a complex with the metal ion that results in a fluorescent signal. In the case of protease inhibition, DIP-K forms a covalent bond with the active site of the protease, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
DIP-K has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a research tool. However, some studies have suggested that DIP-K may have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DIP-K in lab experiments is its high selectivity and sensitivity towards certain metal ions and proteases. This makes it a valuable tool for studying these processes in biological and environmental samples.
However, one of the limitations of using DIP-K is its potential toxicity. While DIP-K has not been extensively studied for its toxicity, it is important to take precautions when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on DIP-K. One area of interest is the development of new applications for DIP-K, such as its use as a fluorescent probe for other analytes. Additionally, further studies on the biochemical and physiological effects of DIP-K could provide valuable insights into its potential therapeutic applications. Finally, the development of new synthesis methods for DIP-K could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of DIP-K involves the reaction of 2,6-diisopropylaniline with ethyl acetoacetate in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain a pure form of DIP-K. This method has been optimized to produce high yields of DIP-K with excellent purity.
Wissenschaftliche Forschungsanwendungen
DIP-K has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions. DIP-K exhibits high selectivity and sensitivity towards certain metal ions, making it a promising tool for detecting and quantifying metal ions in biological and environmental samples.
Another area of research that has gained significant attention is the use of DIP-K as an inhibitor of proteases. DIP-K has been shown to inhibit the activity of various proteases, including trypsin and chymotrypsin. This inhibition is thought to occur through the formation of a covalent bond between DIP-K and the active site of the protease, leading to the inhibition of its activity.
Eigenschaften
IUPAC Name |
4-[2,6-di(propan-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-7-13(11(3)4)16(12)17-14(18)8-9-15(19)20/h5-7,10-11H,8-9H2,1-4H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJGVKRJMFSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5420780.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5420782.png)
![N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5420788.png)

![5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5420821.png)
amino]methyl}tetrahydrofuran-2-yl)methyl]-N,N-dimethylnicotinamide](/img/structure/B5420824.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5420830.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5420840.png)

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420860.png)

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
![5-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5420876.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
